molecular formula C21H15ClFN3O3 B11230223 3-(2-chloro-4-fluorobenzyl)-1-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

3-(2-chloro-4-fluorobenzyl)-1-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11230223
M. Wt: 411.8 g/mol
InChI Key: WLTDYWAYKCTCOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-1-(2-METHOXYPHENYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-1-(2-METHOXYPHENYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-4-fluorobenzyl chloride with 2-methoxyphenylamine to form an intermediate, which is then cyclized with appropriate reagents to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-1-(2-METHOXYPHENYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-1-(2-METHOXYPHENYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antiviral, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating diseases like cancer and viral infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-1-(2-METHOXYPHENYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of kinases or other signaling proteins involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-1-(2-METHOXYPHENYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is unique due to its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications. Its combination of chloro, fluoro, and methoxy groups, along with the pyrido[2,3-d]pyrimidine core, makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C21H15ClFN3O3

Molecular Weight

411.8 g/mol

IUPAC Name

3-[(2-chloro-4-fluorophenyl)methyl]-1-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H15ClFN3O3/c1-29-18-7-3-2-6-17(18)26-19-15(5-4-10-24-19)20(27)25(21(26)28)12-13-8-9-14(23)11-16(13)22/h2-11H,12H2,1H3

InChI Key

WLTDYWAYKCTCOH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=C(C=C(C=C4)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.